molecular formula C7H7BrN2O2 B15091266 (2-Bromo-3-nitrophenyl)methanamine

(2-Bromo-3-nitrophenyl)methanamine

Cat. No.: B15091266
M. Wt: 231.05 g/mol
InChI Key: CCGZCZWPFBTHPQ-UHFFFAOYSA-N
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Description

(2-Bromo-3-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom at the second position and a nitro group at the third position on a phenyl ring, with a methanamine group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-nitrobenzaldehyde followed by reductive amination. The steps are as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of (2-Azido-3-nitrophenyl)methanamine, (2-Thiocyanato-3-nitrophenyl)methanamine, or (2-Methoxy-3-nitrophenyl)methanamine.

    Reduction: Formation of (2-Bromo-3-aminophenyl)methanamine.

    Oxidation: Formation of (2-Bromo-3-nitrobenzaldehyde) or (2-Bromo-3-nitrobenzoic acid).

Scientific Research Applications

Chemistry: (2-Bromo-3-nitrophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It can be used to create compounds with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is also used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .

Mechanism of Action

The mechanism of action of (2-Bromo-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

  • (2-Bromo-4-nitrophenyl)methanamine
  • (2-Bromo-3-nitrophenyl)ethanamine
  • (2-Chloro-3-nitrophenyl)methanamine

Comparison: (2-Bromo-3-nitrophenyl)methanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to (2-Bromo-4-nitrophenyl)methanamine, the ortho positioning of the bromine and nitro groups in this compound allows for different steric and electronic effects, leading to distinct chemical behavior .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(2-bromo-3-nitrophenyl)methanamine

InChI

InChI=1S/C7H7BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2

InChI Key

CCGZCZWPFBTHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CN

Origin of Product

United States

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